molecular formula C19H21F3N4O4 B2769533 Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1396853-97-6

Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2769533
CAS No.: 1396853-97-6
M. Wt: 426.396
InChI Key: JOWHATHPXKGLLB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a highly specialized compound characterized by its unique molecular structure. The presence of an oxadiazole ring and a trifluoromethyl group imparts distinctive properties, making it valuable in various scientific research fields. The piperidine and benzoate components further enhance its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate can be synthesized through multi-step chemical reactions. The process involves:

  • Formation of the oxadiazole ring: : This typically involves cyclization of hydrazides with acyl chlorides in the presence of base catalysts.

  • Introduction of the trifluoromethyl group: : This is achieved using reagents such as trifluoromethyl iodide under oxidative conditions.

  • Coupling with piperidine: : This involves nucleophilic substitution reactions with piperidine derivatives.

  • Esterification: : The final step includes the esterification of benzoic acid with ethanol under acidic conditions to yield the ethyl benzoate moiety.

Industrial Production Methods

In industrial settings, large-scale production often employs continuous flow reactors to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent systems are optimized for maximum efficiency. Purification techniques like recrystallization, chromatography, and distillation are utilized to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the oxadiazole and piperidine moieties.

  • Reduction: : Selective reduction reactions can target the nitrogen-containing groups.

  • Substitution: : The trifluoromethyl and benzoate groups can be substituted under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Typically carried out using agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Utilizes reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

The major products from these reactions include various modified derivatives where the functional groups are altered, leading to compounds with potentially enhanced or altered activity.

Scientific Research Applications

Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate has a broad range of applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Employed in biochemical assays to study enzyme interactions and receptor binding.

  • Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

  • Industry: : Utilized in the development of new materials and as a specialty reagent in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : It interacts with enzymes and receptors, modifying their activity.

  • Pathways Involved: : The oxadiazole ring is known to participate in interactions with biological macromolecules, affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is unique due to its combination of an oxadiazole ring and a trifluoromethyl group. Similar compounds include:

  • Ethyl 2-(2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate: : Differing by the substitution of a methyl group instead of trifluoromethyl.

  • Ethyl 2-(2-(4-(5-(fluoro)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate: : Featuring a fluoro group.

Conclusion

This compound stands out due to its structural complexity and versatility in scientific research. Its unique combination of functional groups opens up numerous possibilities for chemical reactions and practical applications across diverse fields.

Properties

IUPAC Name

ethyl 2-[[2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O4/c1-2-29-17(28)13-5-3-4-6-14(13)23-15(27)11-26-9-7-12(8-10-26)16-24-25-18(30-16)19(20,21)22/h3-6,12H,2,7-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWHATHPXKGLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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